molecular formula C19H18N6O3 B2360101 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 941882-87-7

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2360101
CAS No.: 941882-87-7
M. Wt: 378.392
InChI Key: CSKCJBXZLPOGAR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine and urea hybrid . It has been designed and synthesized for its potential anticancer activity .


Synthesis Analysis

The compound is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids that have been designed and synthesized . The exact synthesis process is not detailed in the available sources.


Chemical Reactions Analysis

The compound is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids . These compounds have been evaluated for their anticancer activity in vitro and in vivo cancer models . The exact chemical reactions involving this compound are not detailed in the available sources.

Scientific Research Applications

Chemical Synthesis and Optimization

  • Histamine H4 Receptor Ligands

    Research on 2-aminopyrimidines, related to the pyrimidine structure of the chemical , has focused on creating potent histamine H4 receptor (H4R) ligands. One compound showed potential as an anti-inflammatory agent and for antinociceptive activity, indicating the relevance of H4R antagonists in pain management (Altenbach et al., 2008).

  • mTOR Targeted PROTAC Molecule Synthesis

    A derivative of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide plays a crucial role as an intermediate in synthesizing an mTOR targeted PROTAC molecule, highlighting its importance in drug development (Zhang et al., 2022).

Biological Activities and Applications

  • Antitumor Agent Analogues

    Synthesis of pyrazolo[3,4-d]pyrimidine analogues, including those structurally similar to the compound , has been explored for their antitumor potential. Some compounds demonstrated in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

  • Novel Anticancer Compounds

    The synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including structures akin to pyrazolo[3,4-d]pyrimidine, has been studied for potential anticancer applications. Some compounds displayed in vitro anti-cancer activity, enhancing the understanding of their therapeutic potential (Maftei et al., 2016).

  • Antimicrobial Activity

    Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in antimicrobial applications. Specific compounds exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, indicating their potential in treating infections (El-sayed et al., 2017).

  • Adenosine Receptor Affinity

    Pyrazolo[3,4-d]pyrimidines, similar to the compound in focus, have shown affinity for A1 adenosine receptors, suggesting potential applications in neurological or cardiovascular therapies (Harden et al., 1991).

  • In Vitro Antitumor Evaluation

    New derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cells, highlighting their potential in cancer therapy (El-Morsy et al., 2017).

Mechanism of Action

The compound has shown promising cytotoxicity against tested cancer cell lines . It has been found to successfully inhibit cell cycle progression and display good apoptosis in A549 cells . It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-19(2,3)25-16-13(9-22-25)18(28)24(10-21-16)23-17(27)15(26)12-8-20-14-7-5-4-6-11(12)14/h4-10,20H,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKCJBXZLPOGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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